3-tert-Butylpicolinium iodide
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Overview
Description
3-tert-Butylpicolinium iodide is a quaternary ammonium compound derived from picoline, a methyl derivative of pyridine. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the picolinium ion, with iodide as the counterion. Quaternary ammonium compounds like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylpicolinium iodide typically involves the quaternization of 3-tert-butylpyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The general reaction scheme is as follows:
3-tert-Butylpyridine+Methyl iodide→3-tert-Butylpicolinium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylpicolinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and sodium thiolate. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted picolinium salts.
Oxidation: The primary product is the N-oxide derivative.
Reduction: The major products are secondary or tertiary amines, depending on the extent of reduction.
Scientific Research Applications
3-tert-Butylpicolinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion transport mechanisms across biological membranes.
Industry: It is used in the formulation of surfactants and detergents, enhancing their effectiveness.
Mechanism of Action
The mechanism of action of 3-tert-Butylpicolinium iodide involves its interaction with molecular targets such as enzymes and ion channels. The quaternary ammonium group interacts with negatively charged sites on the target molecules, leading to changes in their activity. For example, in ion transport studies, the compound can modulate the activity of ion channels by binding to specific sites and altering their conformation.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- Tetrapropylammonium iodide
Comparison
Compared to other quaternary ammonium compounds, 3-tert-Butylpicolinium iodide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity and binding properties. This makes it particularly useful in applications where selective binding and reduced reactivity are desired.
Properties
CAS No. |
80109-91-7 |
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Molecular Formula |
C10H16IN |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
3-tert-butyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16N.HI/c1-10(2,3)9-6-5-7-11(4)8-9;/h5-8H,1-4H3;1H/q+1;/p-1 |
InChI Key |
KUEJTUFASNBOTL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C[N+](=CC=C1)C.[I-] |
Origin of Product |
United States |
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